Carmine
Carmine
Red food colouring The source of this color is a picture of a "deep carmine pink" flower at the following website:; The source of this color is a watercolor color swatch called light carmine displayed at the following website:.
Carmine red belongs to the family of Anthraquinone Glycosides. These are organic compounds containing an anthraquinone moiety glycosidically bound to a carbohydrate moiety.
Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.
Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.
Brand Name:
Vulcanchem
CAS No.:
1343-78-8
VCID:
VC20938362
InChI:
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
SMILES:
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula:
C22H20O13
Molecular Weight:
492.4 g/mol
Carmine
CAS No.: 1343-78-8
Cat. No.: VC20938362
Molecular Formula: C22H20O13
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Red food colouring The source of this color is a picture of a "deep carmine pink" flower at the following website:; The source of this color is a watercolor color swatch called light carmine displayed at the following website:.
Carmine red belongs to the family of Anthraquinone Glycosides. These are organic compounds containing an anthraquinone moiety glycosidically bound to a carbohydrate moiety. Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker. |
|---|---|
| CAS No. | 1343-78-8 |
| Molecular Formula | C22H20O13 |
| Molecular Weight | 492.4 g/mol |
| IUPAC Name | 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid |
| Standard InChI | InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) |
| Standard InChI Key | DGQLVPJVXFOQEV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
| Canonical SMILES | CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
| Colorform | Red monoclinic prisms from aqueous methanol Dark, purplish-brown mass or bright-red powder Deep red color in water; yellow to violet in acid solutions |
| Melting Point | 136 °C |
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